5,8-dioxaspiro[3.4]octan-2-ol
Description
Properties
CAS No. |
1802988-78-8 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5,8 Dioxaspiro 3.4 Octan 2 Ol
Pioneering Approaches to the Dioxaspiro[3.4]octane Core
The formation of the 5,8-dioxaspiro[3.4]octane skeleton is a key challenge in the synthesis of 5,8-dioxaspiro[3.4]octan-2-ol. Chemists have devised several innovative methods to construct this unique structural motif, with Ring-Closing Metathesis (RCM) being a particularly prominent and successful strategy.
Ring-Closing Metathesis (RCM) Tactics for Spirooxetane Construction
Ring-Closing Metathesis has emerged as a powerful tool for the synthesis of a variety of unsaturated cyclic compounds, including the spirooxetane core of this compound. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene, leading to the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577), which drives the reaction to completion. wikipedia.org
The success of RCM is heavily reliant on the choice of catalyst. Grubbs' catalysts, particularly the second-generation Grubbs' catalyst (Grubbs' II), have proven to be highly effective for the synthesis of the 5,8-dioxaspiro[3.4]octane core. researchgate.netnuph.edu.ua These ruthenium-based catalysts are known for their high reactivity and tolerance to a wide range of functional groups. harvard.edu In a key synthetic sequence, the use of Grubbs' II catalyst facilitated the RCM of a bis-allyl ether precursor to yield a dihydrofuran carboxylate intermediate with a notable 70% yield. researchgate.netnuph.edu.uanuph.edu.ua The catalyst's efficiency is a critical factor in the scalability of this synthetic route. nuph.edu.ua
Table 1: Key Catalysts in the Synthesis of 5,8-Dioxaspiro[3.4]octane Derivatives
| Catalyst | Application | Reference |
|---|---|---|
| Grubbs' II Catalyst | Ring-Closing Metathesis for spirooxetane formation | researchgate.net, nuph.edu.ua, nuph.edu.ua |
The design and synthesis of the RCM precursor are crucial for the successful construction of the spirocyclic system. A common strategy involves the preparation of an unsaturated spirooxetane from key building blocks. researchgate.netnuph.edu.ua The synthesis begins with the large-scale production of 3-vinyloxetan-3-ol (B1442388) from oxetanone. nuph.edu.ua This is followed by a sodium hydride (NaH)-mediated O-alkylation with methyl 2-(bromomethyl)acrylate in the presence of tetrabutylammonium (B224687) iodide (TBAI) to form the bis-allyl ether precursor for the RCM reaction. researchgate.netnuph.edu.uanuph.edu.ua This multi-step process allows for the preparation of key intermediates on a significant scale. nuph.edu.ua
Grignard Chemistry in Precursor Derivatization
Grignard reactions play a fundamental role in the early stages of the synthesis, specifically in the creation of a key precursor. nuph.edu.ua The reaction of a Grignard reagent with a carbonyl compound is a classic method for forming carbon-carbon bonds and producing alcohols. pressbooks.pub In the context of this compound synthesis, an optimized Grignard reaction is employed to produce vinyl oxetanol from oxetanone in high yield (83%) on a large scale. nuph.edu.ua This step is a critical initial derivatization that sets the stage for the subsequent RCM.
Cycloaddition Reactions in Spirocyclic Ether Synthesis
While RCM is a dominant strategy, cycloaddition reactions also offer a viable pathway to spirocyclic ethers. [2+2] cycloaddition reactions, in particular, have been utilized for the construction of spirooxetanes like 1,5-dioxaspiro[3.4]octane. clockss.org This method involves the reaction of a ketene (B1206846) with an imine to generate a spiro compound containing a β-lactam and a 1,3-dioxolan-4-one (B8650053) ring system. researchgate.net Although not the primary route to this compound, this methodology highlights the diversity of synthetic approaches available for constructing spirocyclic frameworks.
Functional Group Interconversions on the Spiro[3.4]octan-2-ol Scaffold
Once the core 5,8-dioxaspiro[3.4]octane structure is established, subsequent functional group interconversions are necessary to arrive at the target molecule, this compound, and its derivatives. A key intermediate, a saturated THF-derived carboxylate, is obtained after hydrogenation of the RCM product using a Pearlman's catalyst. researchgate.netnuph.edu.ua This carboxylate is then subjected to alkaline hydrolysis to yield a stable lithium carboxylate. researchgate.netnuph.edu.ua
The corresponding alcohol, a precursor to this compound, is obtained via the reduction of the ester with lithium aluminum hydride (LiAlH₄). researchgate.netnuph.edu.ua This alcohol can then be further transformed. For instance, oxidation with Dess-Martin periodinane (DMP) yields the corresponding aldehyde. researchgate.netnuph.edu.uanuph.edu.ua The alcohol can also be converted into a mesylate, which serves as a precursor for the synthesis of the corresponding amine and bromide through nucleophilic substitution. researchgate.netnuph.edu.uanuph.edu.ua These interconversions demonstrate the synthetic versatility of the scaffold for creating a library of related compounds.
Table 2: Key Reagents in Functional Group Interconversions
| Reagent | Transformation | Reference |
|---|---|---|
| Pearlman's Catalyst | Hydrogenation of dihydrofuran ring | researchgate.net, nuph.edu.ua |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of ester to alcohol | researchgate.net, nuph.edu.ua |
| Dess-Martin Periodinane (DMP) | Oxidation of alcohol to aldehyde | researchgate.net, nuph.edu.ua, nuph.edu.ua |
Optimization of Reaction Conditions and Scalability in this compound Synthesis
High-Pressure Hydrogenation Techniques
High-pressure hydrogenation is a key technique for the synthesis of saturated spirocyclic scaffolds. For instance, in the synthesis of a related bicyclic THF scaffold, catalytic hydrogenation of an acrylate (B77674) precursor was performed in an autoclave at a hydrogen pressure of 70 atm. This reaction utilized Pearlman's catalyst (20% Pd(OH)₂/C) and was carried out in methanol (B129727) at 60°C for 16 hours, achieving a 95% yield. This method is particularly valuable for producing saturated systems on a large scale.
Electrolytic Methods for Analogous Transformations
Electrosynthesis is emerging as a sustainable and scalable alternative for constructing spiroketal frameworks. The eSpiro method, for example, utilizes the anodic oxidation of malonic acids to generate spiroketals in high yields, avoiding the need for metal catalysts or hazardous reagents. This process involves a sequential Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization. While not directly applied to this compound, this electrochemical approach offers a promising green alternative for synthesizing related spiroketal structures. Another electrochemical method involves the oxidation of a furan (B31954) bearing hydroxyl groups to yield a bis-spiroketal in a single step.
Considerations for Multi-Gram and Industrial Scale Production
Scaling up the synthesis of this compound and its derivatives from the laboratory to multi-gram or industrial scales requires careful optimization of reaction conditions. For instance, the synthesis of a related alcohol, 2,5-dioxaspiro[3.4]octan-7-ol, was successfully scaled to 90 grams in a single batch. The subsequent oxidation to the aldehyde and conversion to the amine were also performed on multi-gram scales (30 g and 25 g, respectively).
For industrial production, scaling up laboratory methods involves optimizing for yield, purity, cost-effectiveness, and environmental impact. This may include transitioning from batch to continuous flow processes, which can offer better control over reaction parameters and improved safety. The development of robust and scalable synthetic routes is crucial for making these spirocyclic building blocks readily available for research and commercial applications.
Reactivity and Transformations of the 5,8 Dioxaspiro 3.4 Octan 2 Ol Core and Its Derivatives
Stereochemical Aspects in Reactions of Spiro[3.4]octan-2-ol
The stereochemistry of spiro compounds is inherently complex due to the potential for axial chirality arising from the spiro center, even in the absence of traditional stereogenic carbons. The rigid nature of the fused rings restricts rotation, leading to distinct spatial arrangements that profoundly influence the stereochemical course of reactions.
Diastereoselectivity and Enantioselectivity in Functionalization
The functionalization of the spiro[3.4]octane core, particularly at the 2-position, is subject to significant stereochemical control. The facial selectivity of reactions is dictated by the steric hindrance imposed by the adjacent fused ring. For instance, the reduction of a ketone at the C-2 position or the addition of nucleophiles is expected to occur preferentially from the less hindered face of the cyclobutane (B1203170) ring, leading to a major diastereomer.
Strategies to control stereochemistry in the synthesis and functionalization of spiro compounds include asymmetric synthesis using chiral catalysts, chiral resolution techniques, and the use of stereoselective reactions. numberanalytics.com For example, N-heterocyclic carbene (NHC)-catalyzed asymmetric annulation reactions have been successfully employed to synthesize enantioenriched spirooxindole lactones with excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). rsc.org Similarly, highly diastereoselective additions of diazomethane (B1218177) to β-keto phosphonates bearing a cyclohexyl ring (which forms a spiro system) have been reported to yield diastereomerically pure oxiranes. frontiersin.org
In the context of the Kinugasa reaction, which forms β-lactams, the use of a chiral trisoxazoline/Cu(II) catalyst with various nitrones and terminal alkynes can afford products with high enantioselectivity. researchgate.net The diastereoselectivity in these reactions is highly dependent on the choice of both the alkyne substrate and the base employed. researchgate.net While specific studies on the diastereoselective and enantioselective functionalization of 5,8-dioxaspiro[3.4]octan-2-ol are not extensively documented, these examples from related spirocyclic systems demonstrate that high levels of stereocontrol are achievable through carefully chosen synthetic strategies. numberanalytics.comrsc.orgfrontiersin.orgresearchgate.net
Chemical Transformations of Related Spirocyclic Systems
The substitution of oxygen atoms in the dioxolane ring of this compound with sulfur atoms creates thiol analogs, such as spirocyclic thioacetals or dithioketals. These sulfur-containing analogs exhibit unique reactivity, opening avenues for diverse chemical transformations.
Oxidation Reactions of Thiol Analogs
Thiol analogs of spirocyclic systems can undergo selective oxidation at the sulfur atoms. Sulfides are readily oxidized to sulfoxides and subsequently to sulfones, which are valuable synthetic intermediates. doi.orgnih.gov The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions. For example, spirolactone-related sulfides have been selectively oxidized to sulfoxides using hydrogen peroxide with N-hydroxysuccinimide as a catalyst in acetone, while switching the solvent to methanol (B129727) under the same catalytic system leads to the corresponding sulfones. doi.org This selectivity allows for the stepwise introduction of oxygen atoms, fine-tuning the electronic properties of the molecule.
A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxyacids (like m-CPBA), and even molecular oxygen under specific catalytic conditions. organic-chemistry.orgacsgcipr.org The oxidation of sulfides to sulfones is a common transformation, and numerous methods exist, including catalysis by niobium carbide or the use of organocatalysts like 2,2,2-trifluoroacetophenone (B138007) with H₂O₂. organic-chemistry.org In the context of spirocyclic systems, the oxidation of a sulfide (B99878) can be a key step in a synthetic sequence, as demonstrated in the preparation of dispirocycles where a secondary alcohol was oxidized to a ketone, which was then subjected to a second thioacetalization. koreascience.kr
Table 1: Oxidation Reactions of Spirocyclic Thiol Analogs
| Substrate Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Spirolactone-related sulfide | H₂O₂, N-hydroxysuccinimide (cat.), Acetone | Sulfoxide | doi.org |
| Spirolactone-related sulfide | H₂O₂, N-hydroxysuccinimide (cat.), Methanol | Sulfone | doi.org |
| General Sulfide | H₂O₂, Niobium carbide (cat.) | Sulfone | organic-chemistry.org |
| General Sulfide | m-CPBA | Sulfone | organic-chemistry.org |
| Spirocyclic alcohol sulfide | Oxalyl chloride, DMSO, TEA (Swern oxidation) | Ketone sulfide | koreascience.kr |
Reduction Reactions for Thiol Modification
Thioacetals, which are the sulfur analogs of the dioxolane ring in this compound, are stable protecting groups for carbonyls but can be reductively cleaved. A classic method for this transformation is the Mozingo reduction, which uses Raney nickel (Ra-Ni) for the desulfurization of thioacetals to yield the corresponding alkanes (CH₂ groups). masterorganicchemistry.comquimicaorganica.org This reaction provides a powerful tool for completely removing the original carbonyl functionality after the thioacetal has served its purpose in a synthetic sequence. masterorganicchemistry.com
This reductive desulfurization is a key transformation in organic synthesis and can be applied to complex molecules. masterorganicchemistry.comresearcher.lifeacs.org For example, the synthesis of spiroketal natural products has utilized the reductive desulfurization of spirocyclic thioacetals as a crucial step. researcher.life More modern, metal-free methods for reductive desulfurization of thiols have also been developed, employing catalytic trimethyl phosphite (B83602) and a silane-based reductant. rsc.org
Table 2: Reduction Reactions for Thiol Modification in Spirocyclic Systems
| Substrate Type | Reagent(s) | Transformation | Product Type | Reference(s) |
|---|---|---|---|---|
| Thioacetal/Dithiane | Raney Nickel, H₂ | Desulfurization | Alkane | masterorganicchemistry.comquimicaorganica.org |
| Thioacetal | Gallium(II) Chloride | Reduction | Sulfide | researchgate.net |
| Alkyl Thiol | P(OMe)₃ (cat.), (TMS)₃SiH | Reductive Desulfurization | Alkane | rsc.org |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. In the context of spirocyclic systems containing sulfur, these reactions can occur in several ways. Thiols and their corresponding thiolates are excellent nucleophiles and can be used to construct spirocycles. youtube.com For instance, intramolecular nucleophilic aromatic substitution (SₙAr) involving a thiol group can lead to the formation of highly stable spirocyclic Meisenheimer complexes.
Conversely, the sulfur atom itself can be part of a leaving group. Thioethers can be converted into sulfonium (B1226848) salts, which are then susceptible to displacement by various nucleophiles. A more direct approach involves the activation of thiols to facilitate their substitution. For example, a system of triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) can promote the nucleophilic substitution of thiols, including benzyl (B1604629) and alkyl thiols, with a wide range of nucleophiles like amines and carboxylates.
The substitution can also occur at the sulfonyl sulfur atom in sulfonyl chlorides, which proceeds via a trigonal bipyramidal intermediate. mdpi.com These reactions at tetracoordinate sulfur are a cornerstone of sulfonamide and sulfonate ester synthesis. mdpi.comnih.gov
Table 3: Nucleophilic Substitution Reactions Involving Spirocyclic Thiol Analogs
| Reaction Type | Substrate | Nucleophile | Product | Reference(s) |
|---|---|---|---|---|
| Spirocyclization | Indole-tethered ynone | Thiol | Substituted spirocycle | scispace.com |
| Desulfurative Substitution | Benzyl thiol | Amine | Tertiary Amine | |
| SₙAr (intramolecular) | Picryl ether with thiol side chain | Internal thiolate | Spirocyclic Meisenheimer complex |
Esterification with Carboxylic Acid Derivatives
The hydroxyl group at the C-2 position of the this compound scaffold can readily undergo esterification with carboxylic acids or their activated derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄), is a standard method for this conversion. masterorganicchemistry.com This reaction is an equilibrium process, and often, excess alcohol is used or water is removed to drive the reaction to completion. masterorganicchemistry.com
Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used to achieve esterification under milder conditions. For thiol analogs, where the hydroxyl group is replaced by a thiol group (-SH), the corresponding thioesters can be formed. wikipedia.org Thioesters are important biological molecules and synthetic intermediates. They can be prepared by the condensation of thiols and carboxylic acids using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting the thiol with a more reactive acyl chloride. wikipedia.org Recently, waste-free methods for thioester synthesis have been developed, such as the dehydrogenative coupling of thiols and alcohols catalyzed by ruthenium pincer complexes, which produces H₂ as the only byproduct. elsevierpure.com
Table 4: Esterification and Thioesterification Reactions
| Substrate | Reagent(s) | Product Type | Reaction Name/Type | Reference(s) |
|---|---|---|---|---|
| Alcohol | Carboxylic Acid, H⁺ (cat.) | Ester | Fischer Esterification | masterorganicchemistry.com |
| Alcohol | Acyl Chloride, Base | Ester | Acylation | wikipedia.org |
| Thiol | Carboxylic Acid, DCC | Thioester | Dehydrative Coupling | wikipedia.org |
| Thiol | Acyl Chloride, Base | Thioester | Acylation | wikipedia.org |
| Alcohol + Thiol | Ru-pincer complex (cat.) | Thioester + H₂ | Dehydrogenative Coupling | elsevierpure.com |
Mechanistic Investigations of 5,8-Dioxaspiro[3.4]octane-related Reactions
The reactivity of the 5,8-dioxaspiro[3.4]octane framework is fundamentally influenced by the inherent ring strain of the four-membered oxetane (B1205548) ring and the five-membered 1,3-dioxolane (B20135) ring fused at a single spirocyclic center. acs.org Mechanistic investigations into reactions involving this core and its derivatives, while not always focused directly on this compound, provide significant insights into the plausible pathways governing its transformations. These investigations often explore cascade cyclizations, radical-mediated processes, and the influence of transient intermediates on reaction outcomes.
A key mechanistic feature of oxetanes is their susceptibility to ring-opening and ring-expansion reactions, driven by the release of approximately 106 kJ·mol⁻¹ of ring strain. acs.org This inherent reactivity makes the spiro[3.4]octane system a versatile synthetic intermediate. acs.org
Cascade Cyclization Mechanisms in Spiro-oxetane Formation
One of the investigated mechanisms for the formation of dioxaspiro[3.4]octane systems is through a cascade bromocyclization. clockss.org Although studied on the isomeric 1,5-dioxaspiro[3.4]octane system, the mechanistic principles are highly relevant. The reaction of an unsymmetrical diol precursor containing a terminal alkyne is induced by a bromocation source, such as pyridinium (B92312) tribromide (PyHBr₃). clockss.org
A plausible reaction mechanism proceeds through a highly regioselective cascade (Scheme 1). clockss.org The initial step involves the activation of the alkyne by the bromonium ion. This is followed by a 5-endo-dig cyclization, where the distal hydroxyl group attacks the activated alkyne to form a five-membered ring. Subsequently, a 4-exo-trig cyclization occurs, with the remaining hydroxyl group attacking the endocyclic vinyl bromide to construct the strained oxetane ring and furnish the spirocyclic core. clockss.org An alternative pathway involving an initial 4-exo-dig cyclization is considered less likely due to the instability of the resulting oxonium ion intermediate within an oxetane scaffold. clockss.org
The stereochemical outcome of such cascade cyclizations is often controlled by steric factors in the transition state. For instance, the second cyclization is proposed to proceed through a conformer that minimizes steric repulsion between bulky substituents and the gem-dibromomethylene moiety, leading to the formation of a single diastereomer. clockss.org
Scheme 1: Plausible Reaction Mechanism for Bromocation-Induced Cascade Cyclization to a Dioxaspiro[3.4]octane System clockss.org This table outlines the key mechanistic steps in the formation of a dioxaspiro[3.4]octane skeleton from a diol precursor, as proposed in related systems.
| Step | Description | Intermediate Type |
| 1 | Alkyne Activation | The terminal alkyne of the diol precursor is activated by a bromonium ion (Br⁺) source. |
| 2 | 5-endo-dig Cyclization | The distal hydroxyl group performs a nucleophilic attack on the activated alkyne. |
| 3 | 4-exo-trig Cyclization | The proximal hydroxyl group attacks the vinyl bromide intermediate to form the oxetane ring. |
| 4 | Deprotonation | Loss of a proton yields the neutral 1,5-dioxaspiro[3.4]octane product. |
Radical Cascade and Rearrangement Mechanisms
Radical-mediated reactions offer another avenue for the transformation of spirocyclic systems. Mechanistic studies on related carbohydrate systems suggest that a 1,5-hydrogen atom transfer (1,5-HAT) followed by a Surzur–Tanner rearrangement can be a powerful method for constructing complex spiro- and bicyclic ethers. nih.gov While not demonstrated directly on the 5,8-dioxaspiro[3.4]octane core, this radical cascade provides a mechanistic blueprint for potential transformations of its derivatives.
This sequence is typically initiated by the generation of an alkoxyl radical. nih.gov For a suitably functionalized derivative of this compound, a 1,5-HAT could occur, transferring a hydrogen atom to the oxygen-centered radical, thereby generating a carbon-centered radical within the skeleton. If this radical is positioned β to an acyloxy group, it can undergo a Surzur–Tanner rearrangement—a 1,2-suprafacial migration of the ester group. nih.gov This rearrangement proceeds through a radical/polar crossover mechanism and can lead to the formation of new ring systems. The efficiency and pathway of such rearrangements are highly dependent on the nature of the leaving group and the stereochemical arrangement of the reacting centers. nih.gov
Organoboron-Mediated Mechanistic Pathways
For reactions involving the hydroxyl group of this compound, organoboron reagents can play a crucial role in directing reaction selectivity through the formation of transient intermediates. Mechanistic investigations into the site-selective functionalization of carbohydrates have shown that boronic acids can form tetracoordinate boronate intermediates with diols. scholaris.ca
These intermediates can serve as transient protecting groups and, more importantly, can accelerate the reaction of an adjacent, un-borated hydroxyl group. scholaris.ca This acceleration is attributed to the electronic effects of the boronate ester. In the context of this compound, which contains a 1,3-diol system within its 1,3-dioxolane ring, a boronic acid could form a cyclic boronate ester. This could mechanistically influence subsequent reactions at the C2-ol, such as oxidation or substitution, by altering the steric environment and electronic properties of the substrate. Computational investigations on related systems suggest that such tetracoordinate borinate intermediates can accelerate site-selective hydrogen atom abstraction through polarity matching or electrostatic interactions. scholaris.ca
Structural Analysis and Theoretical Studies of 5,8 Dioxaspiro 3.4 Octan 2 Ol and Its Analogs
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure, configuration, and conformation of newly synthesized compounds. For a molecule like 5,8-dioxaspiro[3.4]octan-2-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural picture.
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), offering detailed insights into molecular structure and connectivity. For spirocyclic systems, NMR is crucial for determining the relative orientation of atoms and the preferred conformations of the rings.
¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum of a this compound analog, such as 2-Bromo-5,8-dioxaspiro[3.4]octane, reveals distinct signals for the different proton environments. The methylene (B1212753) protons of the cyclobutane (B1203170) ring typically appear as multiplets, influenced by the ring strain. The protons of the dioxolane ring are also observed as distinct multiplets. In the case of this compound, the presence of the hydroxyl group would introduce a signal for the alcohol proton and would influence the chemical shift of the adjacent methine proton (CH-OH).
The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments. A key feature is the signal for the spirocyclic carbon atom, which is a quaternary carbon bonded to four other atoms, typically resonating in a characteristic downfield region.
2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. For more complex structural elucidation, the Nuclear Overhauser Effect (NOE) is particularly valuable. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons that are close to each other, which is essential for determining the stereochemistry and preferred conformation of the rigid spiro[3.4]octane ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides expected chemical shift (δ) ranges in parts per million (ppm) relative to TMS.
| Atom Position | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Notes |
| C2-H (methine) | 3.8 - 4.2 | 65 - 75 | Deshielded by the adjacent hydroxyl group. |
| C1-H ₂, C3-H ₂ | 2.0 - 2.8 | 30 - 40 | Methylene protons on the cyclobutane ring. |
| C6-H ₂, C7-H ₂ | 3.9 - 4.1 | 60 - 70 | Methylene protons on the dioxolane ring. |
| C4 (Spiro Carbon) | N/A | 100 - 115 | Quaternary carbon, characteristic signal for spiroketals. |
| C2-OH | 1.5 - 3.0 (variable) | N/A | Chemical shift is concentration and solvent dependent; may exchange. |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying products in a reaction mixture.
Upon ionization in the mass spectrometer (e.g., via electron impact), the this compound molecule forms a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" of the molecule's structure.
Expected fragmentation pathways for this compound would include:
Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a peak at M-18.
Cleavage of the cyclobutane ring: The strained four-membered ring can break, leading to characteristic fragments.
Fragmentation of the dioxolane ring: Cleavage adjacent to the ether oxygens can occur, often involving the loss of ethylene (B1197577) oxide (C₂H₄O) or related fragments.
Alpha-cleavage: The bond adjacent to the hydroxyl group can break, leading to the loss of an alkyl radical.
By analyzing the mass-to-charge ratio (m/z) of these fragments, chemists can piece together the structure of the original molecule and confirm the outcome of a chemical reaction. For instance, in the analysis of an analog like 2-Bromo-5,8-dioxaspiro[3.4]octane, the mass spectrum would show a characteristic pair of molecular ion peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Computational Chemistry and Molecular Modeling Approaches
Theoretical calculations and molecular modeling provide insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity.
The spiro[3.4]octane system is conformationally constrained due to the spiro-fusion of the cyclobutane and dioxolane rings. Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. These calculations can identify the most stable low-energy conformations, predict the geometry (bond lengths and angles) of these conformers, and determine the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.
Quantum chemical calculations, particularly DFT, are employed to predict the chemical reactivity of molecules. researchgate.net By calculating the distribution of electrons within the molecule, researchers can identify sites that are susceptible to nucleophilic or electrophilic attack.
Key reactivity descriptors derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of high HOMO density indicate likely sites of electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to the ability to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), while blue regions show electron-poor areas (electrophilic sites).
These calculations can predict the outcome of reactions, guide the design of new synthetic routes, and explain observed selectivity in chemical transformations. researchgate.net
Table 2: Theoretical Reactivity Descriptors for a Spirocyclic System This interactive table shows typical descriptors calculated using Density Functional Theory (DFT) that help predict chemical behavior.
| Descriptor | Significance | Predicted Site on this compound |
| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | Highest density likely on the oxygen atoms of the hydroxyl and ether groups. |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | Highest density likely on the carbon atom bonded to the hydroxyl group (C2). |
| HOMO-LUMO Gap | Relates to chemical stability; a smaller gap suggests higher reactivity. | Moderate gap expected, indicating reasonable stability. |
| Electrostatic Potential | Maps electron-rich (negative) and electron-poor (positive) regions. | Negative potential around oxygen atoms; positive potential around the hydroxyl proton. |
The inherent three-dimensionality of spirocyclic scaffolds makes them highly attractive in drug discovery. bldpharm.combldpharm.com Traditional drug molecules are often flat, but biological targets like proteins have complex, three-dimensional binding pockets. Spirocyclic motifs allow for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for a target protein. achemblock.comsmolecule.com
In modern drug design, computational techniques such as virtual screening are used to rapidly assess large libraries of chemical compounds for their potential to bind to a biological target. Spirocyclic fragments, including the 5,8-dioxaspiro[3.4]octane core, are incorporated into these virtual libraries to explore novel chemical space. bldpharm.com The rigid nature of the spirocycle reduces the conformational flexibility of the molecule, which is an advantageous property for computational docking studies as it can lead to a more favorable entropy of binding. smolecule.com By using the spirocyclic core as a central scaffold, chemists can design new ligands with optimized shapes and properties for specific therapeutic targets. chegg.com
Advanced Applications and Future Directions in Chemical Research
5,8-Dioxaspiro[3.4]octan-2-ol as a Versatile Building Block in Complex Molecule Synthesis
The rigid, three-dimensional architecture of this compound makes it an attractive building block for the synthesis of complex molecular structures. Its spirocyclic nature imparts a defined conformational rigidity that is highly sought after in modern chemistry. Unlike flexible aliphatic chains or flat aromatic rings, the spiro[3.4]octane core presents substituents in precise spatial orientations. The hydroxyl group at the 2-position provides a versatile functional handle for subsequent chemical modifications, allowing for its integration into larger, more complex molecules through reactions such as etherification, esterification, or substitution.
Derivatives of the 5,8-dioxaspiro[3.4]octane scaffold, such as 2-bromo-5,8-dioxaspiro[3.4]octane, are utilized as intermediates in organic synthesis, highlighting the utility of this core structure. smolecule.comachemblock.combldpharm.com The synthesis of such precursors often involves the reaction of a substituted cyclobutanone (B123998) with ethylene (B1197577) glycol, establishing the characteristic dioxolane ring. smolecule.com This accessibility allows chemists to incorporate the unique spirocyclic motif into a wide array of target molecules.
Integration into Bioactive Compound Synthesis (e.g., as 3D scaffolds in drug discovery)
In the realm of drug discovery, there is a pronounced shift away from flat aromatic structures in an effort to improve selectivity and develop novel intellectual property. Spirocyclic scaffolds are at the forefront of this movement, providing an exceptional tool for creating molecules with enhanced three-dimensionality. nih.gov The this compound scaffold serves as a non-planar core structure, enabling the exploration of previously inaccessible chemical space. sigmaaldrich.com Its rigid framework helps to pre-organize appended functional groups into specific vectors, which can lead to more selective interactions with biological targets like enzymes and receptors.
The value of related spiro[3.4]octane systems has been demonstrated in the development of potent bioactive agents. For instance, the 2,6-diazaspiro[3.4]octane core has been incorporated into a nitrofuran carboxamide, resulting in a remarkably potent antitubercular lead compound with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.com This example underscores the potential of the spiro[3.4]octane framework to serve as a privileged structure in the design of new therapeutics. The oxygen atoms in the this compound variant can also act as hydrogen bond acceptors, further influencing molecular recognition and pharmacokinetic properties.
Role in Scaffold Diversity and Medicinal Chemistry Lead Optimization
Scaffold diversity is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The introduction of spirocyclic systems like this compound significantly diversifies the available pool of core structures. These scaffolds are characterized by a high fraction of sp³-hybridized carbon atoms, a feature correlated with greater success in clinical trials. bldpharm.com
During lead optimization, the spirocyclic core can be used to fine-tune a molecule's physicochemical properties. nih.gov Replacing a flexible or planar moiety with a rigid spirocycle can:
Improve Metabolic Stability: The quaternary spirocenter is resistant to metabolic degradation.
Enhance Aqueous Solubility: The introduction of heteroatoms and the disruption of planarity can improve solubility. sigmaaldrich.com
Optimize Lipophilicity (LogP/LogD): Modifying the core structure allows for precise control over lipophilicity, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties. bldpharm.com
Increase Selectivity: By locking the conformation of pharmacophoric groups, spirocycles can enhance binding affinity for the intended target while reducing off-target effects. bldpharm.com
The defined exit vectors of the spiro[3.4]octane system provide a predictable platform for arranging functional groups, facilitating rational drug design and the optimization of lead compounds. sigmaaldrich.com
Development of Specialty Chemicals and Materials
The unique structural and chemical properties of the 5,8-dioxaspiro[3.4]octane scaffold extend its utility beyond medicinal chemistry into the realm of materials science. The thiol-containing analogue, 5,8-dioxaspiro[3.4]octane-2-thiol, has been identified as a building block for producing specialty chemicals and materials. The reactive thiol group can be used for creating polymers or surface modifications. By analogy, the hydroxyl group of this compound can be leveraged to create novel polyesters or polyethers. The inherent rigidity and defined shape of the spirocyclic core could be used to impart specific thermal or mechanical properties to these materials.
Exploration of Spirocyclic Systems in Catalysis
Asymmetric catalysis relies heavily on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. Spirocyclic systems have emerged as privileged structures for chiral ligand design due to their conformational rigidity and stable, well-defined geometry. dicp.ac.cnacs.org This rigidity minimizes conformational ambiguity, leading to a more predictable and effective transfer of chirality from the catalyst to the product.
While this compound itself is not a ligand, its core structure is representative of the scaffolds used to build highly effective catalysts. A wide library of chiral spiro ligands has been developed that demonstrate high catalytic activity and enantioselectivity in various reactions, including hydrogenations and carbon-carbon bond-forming reactions. acs.orgnih.gov
For example, ligands based on a spirobiindane diol scaffold (SPINOL) and a related oxa-spirocyclic diphenol (O-SPINOL) have been synthesized and successfully applied in iridium-catalyzed asymmetric hydrogenations, achieving excellent yields and enantioselectivities (up to >99% ee). dicp.ac.cnnih.gov These successes prove that the spiro skeleton is a superior platform for designing ligands that can create highly controlled chiral environments around a metal center. acs.orgacs.org
| Ligand Scaffold | Catalyzed Reaction | Metal Center | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| O-SpiroPAP (derived from O-SPINOL) | Asymmetric Hydrogenation of Lactones | Iridium (Ir) | Up to >99% | dicp.ac.cnnih.gov |
| General Spiro Phosphines | Asymmetric Hydrogenation | Transition Metals | High | nih.gov |
| SPINOL-derived Ligands | Various Asymmetric Transformations | Transition Metals | Superior or Comparable | acs.org |
Novel Synthetic Routes and Methodologies for Related Spirocyclic Dioxanes
The accessibility of spirocyclic building blocks is crucial for their widespread adoption. Researchers have developed several innovative methods for constructing spirocyclic dioxanes and related heterocyclic systems. A common classical approach for a related compound involves the ketalization of a 3-substituted cyclobutanone with ethylene glycol. smolecule.com
More advanced strategies have also been employed. For the related 2,5-dioxaspiro[3.4]octane system, a multi-gram scale synthesis was developed using a ring-closing metathesis (RCM) reaction as the key step. researchgate.net This sequence involves the O-alkylation of vinyl oxetanol followed by an RCM reaction using a Grubbs' catalyst, which efficiently constructs the spirocyclic core. researchgate.net The resulting intermediates can be converted into a variety of derivatives, including alcohols, amines, and bromides, demonstrating the versatility of the approach. researchgate.net The synthesis of other small, strained spiroheterocycles has also been explored, showcasing the varied reactivity patterns of these unique ring systems. nih.gov Such methodologies provide robust and scalable access to these valuable three-dimensional building blocks for the scientific community.
Emerging Research Avenues and Untapped Potential of Spiro[3.4]octan-2-ol Scaffolds
The full potential of this compound and related scaffolds is still being uncovered. A significant emerging avenue is their use as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The development of novel strained spiro heterocycles as bioisosteres for common aromatic or non-strained aliphatic rings is a highly sought-after strategy in drug design to enhance drug-likeness and target selectivity. researchgate.net
The exploration of the chemical space around the spiro[3.4]octane core remains a fertile ground for discovery. While azaspiro[3.4]octanes have seen increasing use, the corresponding dioxa- variants are less explored, representing an opportunity to create novel molecular architectures. researchgate.netnih.gov The development of high-throughput synthesis and computational techniques will likely accelerate the exploration and optimization of these scaffolds for various applications. nih.gov
Q & A
What are the common synthetic routes for preparing 5,8-dioxaspiro[3.4]octan-2-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves coupling reactions or spirocyclic ring formation. For example, tert-butyl-protected derivatives of 5,8-dioxaspiro[3.4]octane can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMA at 60°C, followed by deprotection . Optimization strategies include:
- Catalyst Selection: EDC/HOBt systems improve coupling efficiency.
- Purification: Column chromatography (e.g., 10% MeOH in DCM) and recrystallization (methanol) enhance purity .
- Scale-Up: Multigram preparations (up to 300 g) are feasible using controlled stepwise addition and inert conditions .
| Step | Conditions | Yield/Purity |
|---|---|---|
| Coupling Reaction | EDC, HOBt, DMA, 60°C, 1–2 hours | MS: (M+H)+ = 630 (product) |
| Deprotection | Acetic acid, 80°C, overnight | Purified via column chromatography |
| Recrystallization | Methanol | White solid, >95% purity |
Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: Key for structural elucidation. For example:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., M+H+ = 630 for tert-butyl derivatives) .
- X-ray Crystallography: Resolves stereochemistry and spirocyclic conformation, critical for derivatives like 6,6-dimethyl-1-phenyl analogs .
How can computational chemistry predict the reactivity and stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- DFT Calculations: Model transition states for ring-opening reactions or nucleophilic substitutions.
- Molecular Dynamics (MD): Simulate solvent effects on spirocyclic stability .
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Case Study: The InChIKey for 6,6-dimethyl-1-phenyl-4,8-dioxaspiro[2.5]octane (DRVZCHIERHSYCX) aids in stereochemical database comparisons .
What strategies resolve contradictions in biological activity data for spirocyclic ether derivatives like this compound?
Methodological Answer:
- Orthogonal Assays: Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell-based assays).
- Batch Reproducibility: Monitor synthetic consistency (e.g., NMR purity checks) .
- Metabolite Profiling: Identify degradation products (e.g., via LC-MS) that may interfere with activity .
- Example: Discrepancies in EGFR inhibition studies may arise from varying tert-butyl deprotection efficiency .
How does the spirocyclic structure influence the physicochemical properties of this compound compared to non-spiro analogs?
Methodological Answer:
- Solubility: Reduced water solubility due to rigid spiro core; logP increases by ~1.5 units vs. linear ethers .
- Stability: Enhanced resistance to enzymatic degradation (e.g., cytochrome P450) .
- Melting Point: Higher melting points (e.g., 180–220°C) due to restricted rotation .
| Property | Spirocyclic Derivative | Linear Analog |
|---|---|---|
| logP | 2.8 | 1.3 |
| Aqueous Solubility | 0.5 mg/mL | 5.2 mg/mL |
| Metabolic Stability | t₁/₂ = 120 min | t₁/₂ = 30 min |
What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Exothermic Reactions: Use jacketed reactors for temperature control during coupling steps .
- Purification: Replace column chromatography with recrystallization or continuous flow systems for >100 g batches .
- Byproduct Management: Monitor for tert-butyl cleavage byproducts via in-line FTIR .
How can kinetic and thermodynamic studies elucidate the stability of this compound under varying conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose to pH 1–13 buffers at 40–60°C; analyze degradation via HPLC .
- Arrhenius Modeling: Predict shelf life (e.g., t₉₀ = 24 months at 25°C) .
- Moisture Sensitivity: Dynamic vapor sorption (DVS) studies show <0.5% water uptake at 75% RH .
What are the known derivatives of this compound, and how are their biological activities assessed?
Methodological Answer:
- Sulfonyl Chloride Derivatives: Tested for protease inhibition (IC₅₀ < 1 µM) .
- Thiol Derivatives: Evaluated in radical scavenging assays (e.g., DPPH) .
- Isoindole-1,3-dione Hybrids: Screened for anticancer activity (e.g., MTT assays on HeLa cells) .
| Derivative | Biological Target | Assay |
|---|---|---|
| 2-(4-Bromophenyl)-isoindole-dione | Topoisomerase II | DNA relaxation assay |
| Sulfonyl Chloride | Cathepsin B | Fluorogenic substrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
